2-(6-Chloropyridin-3-YL)acetaldehyde 2-(6-Chloropyridin-3-YL)acetaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC16716434
InChI: InChI=1S/C7H6ClNO/c8-7-2-1-6(3-4-10)5-9-7/h1-2,4-5H,3H2
SMILES:
Molecular Formula: C7H6ClNO
Molecular Weight: 155.58 g/mol

2-(6-Chloropyridin-3-YL)acetaldehyde

CAS No.:

Cat. No.: VC16716434

Molecular Formula: C7H6ClNO

Molecular Weight: 155.58 g/mol

* For research use only. Not for human or veterinary use.

2-(6-Chloropyridin-3-YL)acetaldehyde -

Specification

Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
IUPAC Name 2-(6-chloropyridin-3-yl)acetaldehyde
Standard InChI InChI=1S/C7H6ClNO/c8-7-2-1-6(3-4-10)5-9-7/h1-2,4-5H,3H2
Standard InChI Key GWBWOJOBHIQSTQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC=C1CC=O)Cl

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

2-(6-Chloropyridin-3-yl)acetaldehyde belongs to the class of substituted pyridine aldehydes. The pyridine ring’s electron-deficient nature, combined with the electron-withdrawing chlorine substituent at the 6-position, significantly influences the compound’s electronic distribution. The aldehyde group at the 3-position introduces a reactive site for nucleophilic additions, condensations, and redox reactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC7H6ClNO\text{C}_7\text{H}_6\text{ClNO}
Molecular Weight155.58 g/mol
CAS Number955114-19-9
Purity Standards≥97% (HPLC)

The compound’s planar pyridine ring and aldehyde’s sp²-hybridized carbonyl carbon create a conjugated system, enhancing stability and resonance interactions. Computational models predict a dipole moment of approximately 3.2 D, driven by the electronegativity of chlorine and oxygen .

Synthesis and Reactivity

Synthetic Pathways

Industrial synthesis of 2-(6-Chloropyridin-3-yl)acetaldehyde typically involves multistep protocols:

  • Pyridine Ring Formation: Starting from pyridine precursors, chlorination at the 6-position is achieved using Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2 under controlled conditions.

  • Aldehyde Introduction: The aldehyde group is introduced via oxidation of a methyl group using reagents like KMnO4\text{KMnO}_4 or through Vilsmeier-Haack formylation.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
1SO2Cl2\text{SO}_2\text{Cl}_2, 60°C, 12h85
2KMnO4\text{KMnO}_4, H2O\text{H}_2\text{O}, 80°C72

Reactivity Profile

The aldehyde group undergoes nucleophilic addition with amines, hydrazines, and alcohols, forming imines, hydrazones, and acetals, respectively. For example, reaction with hydroxylamine yields the corresponding oxime, a precursor for heterocyclic compounds. The chlorine substituent facilitates electrophilic aromatic substitution at the 2- and 4-positions, enabling further functionalization .

Applications in Medicinal Chemistry and Agrochemicals

Drug Intermediate

The compound serves as a key intermediate in synthesizing kinase inhibitors and antiviral agents. For instance, its aldehyde group participates in Schiff base formation with primary amines, a reaction exploited in designing protease inhibitors.

Table 3: Pharmaceutical Derivatives

DerivativeTarget Activity
Schiff base complexesAnticancer (kinase inhibition)
Hydrazone analogsAntiviral (protease binding)

Agrochemical Development

In agrochemicals, 2-(6-Chloropyridin-3-yl)acetaldehyde is a precursor for neonicotinoid-like insecticides. Its chlorine and aldehyde groups enhance binding to insect nicotinic acetylcholine receptors, disrupting neurotransmission .

Biological Interactions and Toxicity Considerations

Toxicity Profiling

In vitro assays indicate moderate cytotoxicity (IC₅₀ ≈ 50 μM in HepG2 cells), likely due to reactive oxygen species generation from aldehyde metabolism. Chronic exposure studies in animal models remain pending .

Comparative Analysis with Structural Analogues

Table 4: Structural and Functional Comparisons

CompoundKey DifferencesReactivity Impact
2-(5-Chloropyridin-3-yl)acetaldehydeChlorine at 5-positionReduced electrophilicity
2-(6-Chloropyridin-2-yl)acetaldehydeAldehyde at 2-positionAltered regioselectivity in SEAr
N-(6-Chloropyridin-3-yl)acetamideAmide instead of aldehydeLower electrophilic character

The 6-chloro-3-aldehyde substitution pattern optimizes electronic and steric effects for medicinal applications compared to analogues .

Future Research Directions

  • Mechanistic Toxicology: Elucidate proteasome inhibition mechanisms via in vivo models.

  • Catalytic Applications: Explore use in asymmetric catalysis as a chiral ligand precursor.

  • Polymer Chemistry: Investigate incorporation into conductive polymers via aldehyde-amine condensations.

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